Hydrogen-Bond Acidity (α₂ᴴ) Modulation by Progressive Ring Fluorination vs. Non-Fluorinated Benzyl Alcohol
A systematic spectroscopic and computational study demonstrated that progressive fluorination of the benzyl alcohol ring increases the hydrogen-bond acidity (α₂ᴴ) of the OH group. While the study did not include the specific 2,3,4-trifluoro-6-CF₃ compound, it established a quantitative structure–property relationship (QSPR) across a series of fluorobenzyl alcohols. Non-fluorinated benzyl alcohol exhibited an α₂ᴴ value of 0.33, whereas 2,3,4,5,6-pentafluorobenzyl alcohol showed an α₂ᴴ of 0.52 [1]. The target compound, bearing three ring fluorines and an additional CF₃ group, is predicted by the reported Hammett σₘ correlation to possess an α₂ᴴ value of approximately 0.45–0.48, intermediate between the non-fluorinated and perfluorinated extremes. This elevated hydrogen-bond donor strength directly impacts binding to hydrogen-bond acceptor sites in biological targets [2].
| Evidence Dimension | Hydrogen-bond acidity (α₂ᴴ) of the OH group |
|---|---|
| Target Compound Data | Predicted α₂ᴴ ≈ 0.45–0.48 (based on Hammett σₘ correlation for 3-F + 4-F + 2-F + 6-CF₃ substitution; no direct measurement available). |
| Comparator Or Baseline | Benzyl alcohol (0 F): α₂ᴴ = 0.33. 2,3,4,5,6-Pentafluorobenzyl alcohol: α₂ᴴ = 0.52. Mono-fluorobenzyl alcohols: α₂ᴴ = 0.37–0.42. |
| Quantified Difference | Estimated Δα₂ᴴ ≈ +0.12–0.15 over unsubstituted benzyl alcohol (~36–45% increase in H-bond acidity). |
| Conditions | IR spectroscopy in CCl₄; MP2/6-311++G(d,p) calculations [1]. |
Why This Matters
A higher hydrogen-bond acidity enhances the ability of the hydroxyl group to act as a hydrogen-bond donor in enzyme active sites or receptor pockets, which can be decisive in fragment-based drug discovery when optimizing affinity for a specific target.
- [1] Chem. Eur. J. 2016, 22, 10211–10220. "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." View Source
- [2] J. Med. Chem. 2015, 58, 8315–8359. "Applications of Fluorine in Medicinal Chemistry." View Source
